3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
説明
特性
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-19-9-6-7-13-22(19)18-34-28-30-25-24(21-11-4-3-5-12-21)16-29-26(25)27(32)31(28)17-20-10-8-14-23(15-20)33-2/h3-16,29H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXWZTHUYAYNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, thioether formation, and other organic transformations. Common reagents used in these reactions include alkyl halides, thiols, and base catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
化学反応の分析
Nucleophilic Substitution at Thioether Group
The benzylthio (-S-CH2-C6H4-2-CH3) group undergoes nucleophilic displacement under basic conditions. Key reactions include:
| Reaction Type | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Thiol exchange | KOtBu/DMF, 80°C, 12 hrs | Replacement with amines/alkoxides | 58–67% | |
| Halogenation | NBS/AIBN, CCl4, reflux | Bromination at sulfur | 72% |
This site's reactivity enables modular modification for structure-activity relationship (SAR) studies in drug discovery.
Oxidation Reactions
The thioether moiety is susceptible to oxidation, with outcomes dependent on oxidizing agents:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| mCPBA (3 eq) | CH2Cl2, 0°C → RT, 2 hrs | Sulfoxide (R-SO-CH2-C6H4-2-CH3) | Enhanced hydrogen-bonding capacity |
| H2O2/AcOH | 50°C, 6 hrs | Sulfone (R-SO2-CH2-C6H4-2-CH3) | Improved metabolic stability |
Sulfone derivatives show increased polarity (logP reduction by 1.2 units) and enhanced kinase inhibition.
Cross-Coupling at Aromatic Positions
The 7-phenyl group participates in palladium-catalyzed coupling:
| Reaction | Catalyst System | Conditions | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane/water | 100°C, 24 hrs | Biaryl derivatives |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos, Cs2CO3 | 110°C, 18 hrs | Aminated analogs |
Example Transformation:
7-Phenyl → 7-(4-pyridyl) improves aqueous solubility (2.1 mg/mL → 5.8 mg/mL).
Functionalization of Methoxybenzyl Group
The 3-methoxybenzyl substituent undergoes electrophilic substitution:
| Reaction | Reagents | Regioselectivity |
|---|---|---|
| Nitration | HNO3/H2SO4 | Predominantly para to methoxy |
| Friedel-Crafts | AlCl3, acetyl chloride | Ortho to methoxy (steric hindrance limits yield) |
Lactam Ring Modifications
The 4(5H)-one lactam participates in reduction and alkylation:
| Reaction | Conditions | Product | Biological Impact |
|---|---|---|---|
| LiAlH4 reduction | THF, 0°C → reflux | 4,5-dihydro derivative | Loss of kinase inhibition (IC50 >10 μM vs 0.3 μM) |
| N-Alkylation | NaH, alkyl halides, DMF | 5-substituted analogs | Improved blood-brain barrier permeability |
Acid/Base-Mediated Transformations
Controlled hydrolysis under acidic conditions:
textCompound + HCl (6M)/EtOH ↓ 80°C, 8 hrs Ring-opened thiol intermediate ↓ pH adjustment Recyclization to novel fused heterocycles
This pathway generates tricyclic derivatives with antitumor activity (GI50 = 1.7 μM vs HCT-116) .
Biological Activation Pathways
In vitro studies reveal metabolic reactions:
| Enzyme System | Primary Reaction | Metabolite |
|---|---|---|
| CYP3A4 | O-demethylation | 3-hydroxybenzyl derivative |
| SULT1A1 | Sulfonation at C-5 | Water-soluble conjugate |
科学的研究の応用
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Research indicates that this compound shows significant antiproliferative effects against various cancer cell lines. The mechanisms through which it exerts these effects include:
- Inhibition of Enzyme Activity : The compound targets critical enzymes involved in tumor growth, such as dipeptidyl peptidase IV (DPP-IV) and c-Met kinase, leading to reduced viability of cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by increasing levels of reactive oxygen species (ROS), which disrupt mitochondrial function.
- Microtubule Disruption : The compound interferes with microtubule assembly, which is essential for cell division and stability.
The following table summarizes the biological activity of the compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| MIA PaCa-2 | 0.014 | Antiproliferative activity | |
| A549 (Lung) | 0.83 | c-Met kinase inhibition | |
| MCF-7 (Breast) | 0.15 | Induction of apoptosis | |
| HeLa (Cervical) | 2.85 | Microtubule disruption |
Case Studies
- Anticancer Efficacy : A study demonstrated that the compound exhibited significant cytotoxicity against pancreatic cancer models, with an IC50 value as low as 0.014 μM against MIA PaCa-2 cells. This suggests potential therapeutic applications in treating pancreatic cancer due to its potent antiproliferative properties.
- Mechanistic Insights : Research has shown that the compound may suppress the mTOR signaling pathway and deplete glutathione levels, leading to increased oxidative stress within cancer cells. This dual mechanism enhances its effectiveness as an antitumor agent.
Antimicrobial Activity
Emerging studies suggest that pyrrolo[3,2-d]pyrimidine derivatives, including this compound, possess antimicrobial properties that could be beneficial in developing new antibiotics or antifungal agents. The specific mechanisms remain under investigation but may involve disrupting microbial cell wall synthesis or inhibiting key metabolic pathways.
作用機序
The mechanism of action of 3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Comparison with Structural Analogues
Key Observations:
Substituent Diversity: The target compound features bulky aromatic groups (3-methoxybenzyl, 2-methylbenzylthio), which may enhance binding to hydrophobic protein pockets compared to the smaller ethyl and methoxy groups in compounds 56 and 58.
Synthetic Flexibility :
- Compound 56’s thioxo group enables facile alkylation (e.g., with methyl iodide), whereas the target’s pre-installed (2-methylbenzyl)thio group may limit further modifications at position 2.
Physicochemical and Pharmacokinetic Properties (Inferred)
Implications:
- The target’s higher molecular weight and lipophilicity may improve membrane permeability but reduce aqueous solubility, necessitating formulation optimization.
- Compound 58’s methoxy group could enhance metabolic stability compared to the thioxo group in compound 54.
Reactivity and Functionalization Potential
- Thioxo Group (Compound 56) : Prone to alkylation and oxidation, enabling diversification at position 2 .
- (2-Methylbenzyl)thio Group (Target) : Less reactive than thioxo, favoring stability but limiting post-synthetic modifications.
- Methoxy Group (Compound 58) : Electron-donating and inert under most conditions, ideal for maintaining structural integrity.
生物活性
3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, with the CAS number 2034518-39-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C28H25N3O2S
- Molecular Weight : 467.6 g/mol
The compound features a complex structure that includes a pyrrolo-pyrimidine core, which is known to exhibit various biological activities including anti-cancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have been evaluated for their cytotoxic effects against several cancer cell lines. The compound's structure suggests it may inhibit specific kinases involved in cancer progression.
- In Vitro Studies :
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These results suggest that the compound effectively induces cell death in these cancer types, warranting further investigation into its mechanism of action.
The proposed mechanism involves the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. The binding affinity of the compound to c-Met was found to be significant, suggesting it may block downstream signaling pathways essential for cancer cell survival .
Study on Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to optimize the biological activity of similar compounds. Modifications in substituents on the benzyl and pyrimidine rings were found to influence cytotoxicity and selectivity towards cancer cells. Compounds with specific substitutions demonstrated enhanced potency against c-Met .
Comparative Analysis with Other Derivatives
In comparison with other triazolo-pyridazine derivatives, this compound exhibited superior activity against c-Met overexpressed cell lines. The study highlighted the importance of structural features in determining biological efficacy .
Q & A
Q. What synthetic strategies are recommended for preparing pyrrolo[3,2-d]pyrimidinone derivatives, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : Start with a pyrrolo[3,2-d]pyrimidinone scaffold. For thioether substitution (e.g., the 2-((2-methylbenzyl)thio) group), use nucleophilic thiolation reactions under basic conditions. Ethyl isothiocyanate has been employed for introducing thio groups in similar compounds .
- Optimization : Adjust solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance reaction efficiency. Purification via column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) improves yield and purity .
- Key Validation : Confirm intermediate structures using -NMR and LC-MS before proceeding to final steps .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
Methodological Answer:
- Spectroscopy : Use -NMR to verify substitution patterns (e.g., methoxybenzyl protons at δ 3.7–3.9 ppm) and -NMR to confirm carbonyl groups (δ 170–175 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities. For example, SC-XRD confirmed the Z-configuration of benzylidene groups in analogous thiazolo[3,2-a]pyrimidines .
- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular ion detection (e.g., [M+H]+ with <2 ppm error) .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo biological activity data be systematically addressed?
Methodological Answer:
- Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to identify bioavailability issues. Poor solubility often explains in vitro-in vivo disconnects .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve water solubility while maintaining activity. For example, methoxy-to-hydroxyl substitutions in related compounds enhanced in vivo efficacy .
- Target Engagement Studies : Use CRISPR/Cas9 knockout models to validate the compound’s mechanism of action in cellular assays .
Q. What computational approaches are effective in predicting the biological activity of pyrrolo[3,2-d]pyrimidinones?
Methodological Answer:
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or DNA repair enzymes) to prioritize derivatives for synthesis. A study on N-substituted pyrrolo[2,3-d]pyrimidines identified potent kinase inhibitors using this approach .
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. These models can guide rational design of analogs with improved potency .
Q. How should researchers resolve contradictory data in biological assays (e.g., antimicrobial activity in some studies but not others)?
Methodological Answer:
- Assay Standardization : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing to ensure consistency in inoculum size and growth media .
- Impurity Analysis : Characterize impurities via HPLC (>95% purity threshold) and test their individual bioactivity. For instance, trace solvents (e.g., DMSO) can falsely inhibit microbial growth .
- Replicate Studies : Conduct dose-response curves (IC/MIC) in triplicate across independent labs to confirm reproducibility .
Methodological Challenges
Q. What strategies mitigate degradation of thio-substituted pyrrolo[3,2-d]pyrimidinones during storage or experiments?
Methodological Answer:
- Storage Conditions : Store lyophilized compounds at -20°C under argon to prevent oxidation. Avoid aqueous solutions unless stabilized with antioxidants (e.g., 0.1% ascorbic acid) .
- Analytical Monitoring : Use accelerated stability studies (40°C/75% RH for 14 days) with HPLC to track degradation products (e.g., sulfoxide formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
